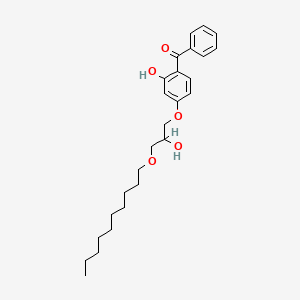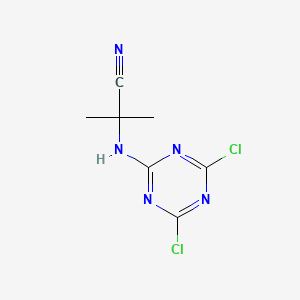![molecular formula C34H28N4O4 B1614951 4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione CAS No. 26140-67-0](/img/structure/B1614951.png)
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, is a high-performance thermosetting resin. This compound is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it a valuable material in various industrial applications, particularly in the aerospace and electronics industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, typically involves the reaction of 4,4’-Bismaleimidodiphenylmethane with 4,4’-diaminodiphenylmethane. This reaction is often carried out under controlled conditions to ensure the formation of a high-quality polymer. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete polymerization, and the resulting polymer is then purified and processed into the desired form. The use of advanced technologies and equipment ensures the production of high-purity polymers with consistent properties .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, has numerous scientific research applications:
Chemistry: Used as a high-performance resin in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the fabrication of medical devices and implants due to its excellent biocompatibility and mechanical properties.
Wirkmechanismus
The mechanism by which 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, exerts its effects involves the formation of a highly cross-linked polymer network. This network provides the material with its exceptional thermal and mechanical properties. The molecular targets and pathways involved include the interaction of the maleimide and amine groups, leading to the formation of strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N-phenylmaleimide): Similar in structure but differs in its polymerization properties.
2,2’-Diallylbisphenol A: Another high-performance resin with different mechanical and thermal properties.
Bisphenol A dicyanate ester: Known for its excellent thermal stability but differs in chemical resistance.
Uniqueness
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding applications in the aerospace and electronics industries .
Eigenschaften
CAS-Nummer |
26140-67-0 |
|---|---|
Molekularformel |
C34H28N4O4 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4.C13H14N2/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27;14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-12H,13H2;1-8H,9,14-15H2 |
InChI-Schlüssel |
MFVZRNBIJWOMNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Key on ui other cas no. |
26140-67-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate](/img/structure/B1614875.png)




![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)



![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)

